molecular formula C8H5BrMg B1588134 Phenylethynylmagnesium bromide CAS No. 6738-06-3

Phenylethynylmagnesium bromide

Cat. No.: B1588134
CAS No.: 6738-06-3
M. Wt: 205.33 g/mol
InChI Key: JGPDOURHDDKDEZ-UHFFFAOYSA-M
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Description

Phenylethynylmagnesium bromide is an organometallic compound with the chemical formula C8H5MgBr. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylethynylmagnesium bromide is synthesized through the reaction of phenylacetylene with magnesium in the presence of an ethereal solvent such as tetrahydrofuran (THF). The process involves the following steps :

  • A four-necked flask is charged with magnesium turnings and flushed with nitrogen.
  • Ethyl bromide is added to the flask, initiating the formation of ethylmagnesium bromide.
  • Phenylacetylene is then added dropwise to the reaction mixture, maintaining a gentle reflux.
  • The reaction mixture is heated under reflux for approximately 1.5 hours to complete the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is carefully controlled to ensure the purity and concentration of the final product. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Phenylethynylmagnesium bromide primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It can react with various electrophiles, including carbonyl compounds, to form carbon-carbon bonds .

Common Reagents and Conditions:

Major Products Formed:

    With Aldehydes: Secondary alcohols.

    With Ketones: Tertiary alcohols.

    With Water: Phenylacetylene.

Scientific Research Applications

Phenylethynylmagnesium bromide has numerous applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.

    Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Research: It serves as a tool for modifying biomolecules and studying their functions

Mechanism of Action

The mechanism of action of phenylethynylmagnesium bromide involves the nucleophilic addition of the phenylethynyl group to electrophilic centers. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to form new carbon-carbon bonds efficiently .

Comparison with Similar Compounds

Uniqueness: Phenylethynylmagnesium bromide is unique due to the presence of both phenyl and ethynyl groups, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis, allowing for the construction of complex molecular architectures .

Properties

IUPAC Name

magnesium;ethynylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPDOURHDDKDEZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#CC1=CC=CC=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6738-06-3
Record name 6738-06-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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